molecular formula C16H12O6 B10990706 Methyl {[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate

Methyl {[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate

Cat. No.: B10990706
M. Wt: 300.26 g/mol
InChI Key: NDEJNBBOSCMAJI-UHFFFAOYSA-N
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Description

methyl 5-(furan-2-ylcarbonyloxy)-1-benzofuran-3-carboxylate , is an organic compound with a complex structure. Let’s break it down:

  • The core structure consists of a benzofuran ring (1-benzofuran-5-yl) attached to a furan-2-ylcarbonyl group.
  • The ester functionality (methyl acetate) is appended to the benzofuran ring.

Preparation Methods

Synthetic Routes:

    Radical Protodeboronation:

Industrial Production: Unfortunately, specific industrial production methods for this compound are not widely documented. Research in this area is ongoing.

Chemical Reactions Analysis

Reactions:

    Hydromethylation: The compound can undergo hydromethylation, leading to the addition of a methyl group to an alkene in an anti-Markovnikov manner.

    Other Reactions: Further investigations are needed to explore additional reactions.

Common Reagents and Conditions:

    Protodeboronation: Radical initiators, such as AIBN (azobisisobutyronitrile), are commonly used.

    Hydromethylation: Hydrogen gas (H₂) and a suitable catalyst (e.g., Pd/C) are employed.

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.

    Biological and Medicinal Research: Its unique structure may have implications in drug discovery or as a pharmacophore.

Mechanism of Action

The exact mechanism by which Methyl {[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate exerts its effects remains an area of study. It may interact with specific molecular targets or pathways.

Comparison with Similar Compounds

    Similar Compounds: Other benzofuran derivatives, such as benzofuran-2-carboxylic acid, benzofuran-3-carboxylic acid, and related esters, share structural features.

    Uniqueness: Methyl {[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate stands out due to its combination of furan and benzofuran moieties.

Properties

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

methyl 2-[[3-(furan-2-carbonyl)-1-benzofuran-5-yl]oxy]acetate

InChI

InChI=1S/C16H12O6/c1-19-15(17)9-21-10-4-5-13-11(7-10)12(8-22-13)16(18)14-3-2-6-20-14/h2-8H,9H2,1H3

InChI Key

NDEJNBBOSCMAJI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=CO3

Origin of Product

United States

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